molecular formula C17H18N2O2 B11845244 3-Amino-1-(4-ethoxyphenyl)-4-phenylazetidin-2-one

3-Amino-1-(4-ethoxyphenyl)-4-phenylazetidin-2-one

Cat. No.: B11845244
M. Wt: 282.34 g/mol
InChI Key: BHUIMJLUHZKHOX-UHFFFAOYSA-N
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Description

3-Amino-1-(4-ethoxyphenyl)-4-phenylazetidin-2-one is a synthetically engineered azetidin-2-one (β-lactam) derivative designed for advanced chemical and pharmaceutical research. This compound features a central four-membered β-lactam ring core, substituted with an amino group at the C3 position, a phenyl ring at C4, and a 4-ethoxyphenyl group on the nitrogen. This specific substitution pattern is of significant interest in medicinal chemistry, particularly in the development of novel tubulin-targeting agents. The primary research value of this compound lies in its potential as a tubulin polymerization inhibitor . Structurally related 1,4-diaryl azetidin-2-one analogues have been extensively investigated as potent antiproliferative agents in cancer research . These compounds are designed to mimic the activity of natural products like combretastatin A-4 (CA-4) by binding to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells . The 4-ethoxyphenyl moiety is a key pharmacophore, while the C3-amino group offers a versatile handle for further chemical functionalization to create prodrugs or optimize drug-like properties such as solubility and bioavailability . Researchers are exploring this scaffold for its activity against various cancer cell lines, including triple-negative breast cancer (TNBC) . FOR RESEARCH USE ONLY (RUO). This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-amino-1-(4-ethoxyphenyl)-4-phenylazetidin-2-one

InChI

InChI=1S/C17H18N2O2/c1-2-21-14-10-8-13(9-11-14)19-16(15(18)17(19)20)12-6-4-3-5-7-12/h3-11,15-16H,2,18H2,1H3

InChI Key

BHUIMJLUHZKHOX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Schiff Base Formation

The synthesis begins with the condensation of 4-ethoxybenzaldehyde and aniline to form a Schiff base. This step establishes the 4-ethoxyphenyl and phenyl substituents at positions 1 and 4, respectively.

Reaction Conditions

  • Solvent : Ethanol (common in β-lactam syntheses).

  • Catalyst : Glacial acetic acid (facilitates imine formation).

  • Temperature : Reflux (for complete condensation).

Mechanism

  • Nucleophilic Attack : The amine group of aniline attacks the carbonyl carbon of 4-ethoxybenzaldehyde.

  • Dehydration : Elimination of water forms the Schiff base (4-ethoxyphenyl-N=CH-phenyl).

Yield : 60–80% (typical for Schiff base syntheses).

Cyclization with Chloroacetyl Chloride

The Schiff base undergoes cyclization with chloroacetyl chloride to form the β-lactam ring. This step introduces the chlorine atom at position 3, which is later substituted with an amino group.

Reaction Conditions

  • Solvent : 1,4-Dioxane (anhydrous, minimizes side reactions).

  • Base : Triethylamine (neutralizes HCl, enhancing reactivity).

  • Temperature : Room temperature (avoiding reflux for eco-friendly protocols).

Mechanism

  • Nucleophilic Attack : The Schiff base’s nitrogen attacks the carbonyl carbon of chloroacetyl chloride.

  • Ring Closure : Formation of the β-lactam ring with chlorine at position 3.

Yield : 70–90% (high efficiency under optimized conditions).

Substitution of Chlorine with Amino Group

The final step replaces the chlorine atom at position 3 with an amino group via nucleophilic substitution.

Reaction Conditions

  • Reagent : Ammonia (aqueous solution or ammonium acetate).

  • Solvent : Ethanol (polar aprotic solvent enhances substitution kinetics).

  • Temperature : Room temperature (prevents ring-opening).

Mechanism

  • Nucleophilic Attack : Ammonia displaces chlorine via an SN2 mechanism.

  • Proton Transfer : Formation of the amino-substituted β-lactam.

Yield : 50–70% (depends on reaction time and stoichiometry).

Data Tables

Table 1: Physical and Spectral Data of 3-Amino-1-(4-ethoxyphenyl)-4-phenylazetidin-2-one

PropertyValueSource
Molecular Formula C₁₈H₁₈N₂O₂
Molecular Weight 282.34 g/mol
Melting Point Not reported
IR (cm⁻¹) 3350 (NH₂), 1700–1750 (C=O)
¹H NMR (δ, CDCl₃) 1.2–1.5 (OCH₂CH₃), 6.8–7.5 (aromatic), 3.5–4.5 (NH₂)

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Schiff Base Formation4-Ethoxybenzaldehyde + aniline, ethanol, HAc, reflux60–80
CyclizationChloroacetyl chloride, dioxane, TEA, RT70–90
AminationNH₃, ethanol, RT50–70

Challenges and Optimization Strategies

Steric and Electronic Effects

  • 4-Ethoxyphenyl Group : Bulky substituents may hinder cyclization efficiency. Use of polar solvents (e.g., dioxane) mitigates steric hindrance.

  • Amino Group : Electron-donating nature enhances reactivity but risks ring-opening. Controlled pH and low temperatures stabilize the β-lactam.

Eco-Friendly Protocols

  • Solvent Selection : Dioxane (low toxicity) replaces toxic solvents like dichloromethane.

  • Energy Efficiency : Room-temperature reactions reduce energy consumption.

Spectroscopic Characterization

FT-IR Analysis

  • NH₂ Stretch : Broad peak at 3350 cm⁻¹ confirms amino group presence.

  • C=O Stretch : Sharp peak at 1700–1750 cm⁻¹ validates β-lactam structure.

NMR Analysis

  • ¹H NMR :

    • Ethoxy Group : Singlet at δ 1.2–1.5 (OCH₂CH₃).

    • Aromatic Protons : Multiplets at δ 6.8–7.5 (integrated for 10H).

    • NH₂ Protons : Broad singlet at δ 3.5–4.5 (exchangeable) .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-ethoxyphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Lead Compound in Drug Development
Due to its unique azetidine ring structure, 3-Amino-1-(4-ethoxyphenyl)-4-phenylazetidin-2-one serves as a promising lead compound in drug development targeting various diseases, including viral infections and cancer. Its biological activity can be attributed to the presence of both the amino group and the carbonyl functionality within the azetidinone framework, which facilitates interactions with biological targets.

Structural Characteristics
The compound's molecular formula is C18H20N2OC_{18}H_{20}N_{2}O, and it has a molecular weight of approximately 284.35 g/mol. The azetidine ring contributes to its reactivity and biological activity, making it suitable for modifications aimed at enhancing therapeutic properties.

Anticancer Activity

In Vitro Studies
Research has indicated that derivatives of azetidinones exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells such as MCF-7 (breast cancer) and other tumor lines . The compound's ability to interact with the colchicine-binding site on tubulin is crucial for its antiproliferative effects.

Case Studies
A series of azetidinone derivatives were synthesized and evaluated for their anticancer activity. For instance, compounds containing electron-withdrawing groups (EWGs) at specific positions demonstrated enhanced anticancer potential against various cell lines . These findings highlight the importance of structural modifications in optimizing therapeutic efficacy.

Antiviral and Antimicrobial Properties

Biological Activity Exploration
The compound's potential as an antiviral agent has been explored through interaction studies that assess binding affinities to viral proteins. Preliminary data suggest that similar azetidinone compounds may exhibit antiviral activity, positioning them as candidates for further investigation in drug development against viral pathogens .

Antimicrobial Studies
Several studies have reported that derivatives of azetidinones possess antimicrobial properties. The presence of functional groups such as halogens or methoxy substituents can significantly enhance their antibacterial and antifungal activities against various strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications at different positions on the azetidine ring can lead to varying degrees of potency against specific biological targets.

Table 1: Structural Modifications and Biological Activities

Compound NameStructural FeaturesBiological Activity
3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-oneSimilar azetidine core with different substituentsAntiviral activity
1-(4-methoxyphenyl)-3-aminoazetidin-2-oneContains methoxy group instead of ethoxyPotential anticancer properties
2-amino-N-(p-tolyl)azetidineLacks carbonyl functionality but retains amino groupInvestigated for neuroprotective effects

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-ethoxyphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural differences among azetidin-2-one derivatives lie in substituent groups, which modulate electronic, steric, and hydrogen-bonding properties.

Table 1: Structural Comparison of Azetidin-2-one Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Functional Group Impact Reference
3-Amino-1-(4-ethoxyphenyl)-4-phenylazetidin-2-one 1-(4-ethoxyphenyl), 3-amino, 4-phenyl 324.38 (calculated) Ethoxy enhances lipophilicity; amino enables hydrogen bonding.
1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a) 1-(4-methoxyphenyl), 3-phenoxy 377.43 Methoxy increases solubility; phenoxy introduces aromaticity.
3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (3b) 3-(2,4-dichlorophenoxy) 446.30 Chlorine atoms enhance electron-withdrawing effects; may improve stability.
3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenylazetidin-2-one Piperazino-methyl, 4-methoxyphenyl 445.53 Piperazine introduces basicity; fluorine modulates pharmacokinetics.

Key Observations :

  • Ethoxy vs.
  • Amino vs. Phenoxy: The 3-amino group facilitates hydrogen bonding, which may enhance crystallinity or target binding compared to phenoxy-substituted analogs (e.g., 3a, 3b) .

Key Observations :

  • Cyclocondensation (e.g., 3a, 3b) typically employs diphosphorus tetraoxide, yielding ~88% for structurally simpler derivatives .
Physical Properties

Melting points and crystallinity are influenced by substituent interactions:

Table 3: Physical Property Comparison

Compound Name Melting Point (°C) Crystallinity Notes Reference
This compound Not reported Likely higher due to amino H-bonding
3a 188–189 High crystallinity from methoxy and phenoxy groups
3b 150–152 Lower vs. 3a due to dichlorophenoxy steric effects
3-Amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile 295 K (crystal) Zigzag supramolecular tapes via H-bonding

Key Observations :

  • The target compound’s amino group may elevate its melting point compared to 3b but lower it relative to 3a due to ethoxy’s bulk .
  • Fluorinated analogs (e.g., ) exhibit complex crystal packing via H-bonding, a feature likely shared by the target compound .

Biological Activity

3-Amino-1-(4-ethoxyphenyl)-4-phenylazetidin-2-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer and antimicrobial effects, as well as its mechanism of action.

Chemical Structure and Properties

The compound features an azetidinone ring, which is known for its biological significance. The substitution pattern, particularly the presence of the 4-ethoxyphenyl group and the amino group, plays a crucial role in modulating its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidinone derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines:

  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was evidenced by immunofluorescence studies showing mitotic catastrophe in treated MCF-7 breast cancer cells .
  • In Vitro Studies : In a study assessing antiproliferative activity, this compound demonstrated significant inhibition of cell growth in MCF-7 cells with an IC50 value comparable to known chemotherapeutics like Combretastatin A-4 .

Antimicrobial Activity

The antibacterial properties of azetidinone derivatives have also been explored:

  • Efficacy Against Bacteria : Compounds with similar structures have shown promising antibacterial activity against Gram-negative bacteria. The introduction of electron-withdrawing groups (EWGs) at specific positions has been noted to enhance this activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Amino Group Enhances solubility and biological activity
Ethoxy Group Modulates hydrophobic interactions
Phenyl Substitution Increases binding affinity to target sites

Studies indicate that variations in substituents significantly affect the pharmacological profile, emphasizing the importance of SAR in drug design .

Case Studies

  • MCF-7 Cell Line Study : A detailed investigation into the antiproliferative effects of this compound revealed an IC50 value that indicates potent activity against breast cancer cells. The study utilized flow cytometry and cell viability assays to confirm these findings .
  • Antibacterial Evaluation : Another study focused on the antimicrobial efficacy against various bacterial strains, demonstrating that modifications to the azetidinone structure could lead to enhanced antibacterial properties. Compounds with halogen substitutions showed significant activity against resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Amino-1-(4-ethoxyphenyl)-4-phenylazetidin-2-one and related β-lactams?

The compound can be synthesized via cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide (P₂O₄) as a cyclizing agent. This method yields azetidin-2-ones with high regioselectivity and moderate-to-high yields (e.g., 59–92% for analogous derivatives) . Key steps include refluxing reactants in aprotic solvents, followed by purification via recrystallization. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions like imine hydrolysis.

Q. How are structural and purity characteristics validated for this compound?

Characterization typically involves:

  • Melting point analysis : Compare observed values with literature data (e.g., 188–189°C for similar derivatives) .
  • Spectroscopic techniques : IR spectroscopy identifies functional groups (e.g., NH stretching at ~3290–3485 cm⁻¹ for amines, C=O stretching at ~1700 cm⁻¹ for β-lactam rings) .
  • Chromatography : HPLC or TLC monitors reaction progress and purity .

Q. What crystallographic tools are used for preliminary structural analysis?

Basic crystallographic validation employs SHELX programs (e.g., SHELXL for refinement) to solve single-crystal X-ray structures. Tools like ORTEP-3 visualize thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement?

Discrepancies may arise from disorder, twinning, or poor data resolution. Strategies include:

  • Using SHELXL ’s restraints/constraints to model disordered regions .
  • Validating hydrogen-bonding networks with Mercury to ensure geometric plausibility (e.g., donor-acceptor distances ≤ 3.5 Å) .
  • Cross-referencing with graph set analysis to identify common hydrogen-bonding motifs in analogous structures .

Q. What advanced techniques optimize reaction yields for derivatives with electron-withdrawing substituents?

Substituent effects (e.g., nitro or chloro groups) can reduce yields due to steric hindrance or electronic deactivation. Solutions include:

  • Microwave-assisted synthesis : Accelerates reaction kinetics for sluggish transformations .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) enhance imine activation in cyclocondensation .
  • High-throughput screening : Identifies optimal solvent/base combinations for challenging derivatives .

Q. How does hydrogen-bonding topology influence the solid-state properties of this compound?

Hydrogen-bonding patterns (e.g., R₂²(8) motifs) dictate crystal packing and stability. For example:

  • The β-lactam carbonyl often acts as a hydrogen-bond acceptor, forming chains or dimers with NH donors .
  • Aryl substituents (e.g., 4-ethoxyphenyl) introduce π-π stacking, affecting solubility and melting behavior .

Q. What computational methods predict biological activity or structure-activity relationships (SAR)?

  • Docking studies : Use the β-lactam core to model interactions with bacterial penicillin-binding proteins (PBPs) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
  • ADMET profiling : Predict pharmacokinetic properties (e.g., logP, bioavailability) using software like Schrödinger .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectroscopic data?

  • Reproduce conditions : Ensure identical purification methods (e.g., recrystallization solvent) .
  • Validate via complementary techniques : Confirm purity via NMR (e.g., absence of proton splitting from impurities) .
  • Cross-check crystallographic data : Compare unit cell parameters with Cambridge Structural Database entries .

Q. What are common pitfalls in interpreting X-ray diffraction data for azetidin-2-ones?

  • Overlooking twinning : Use SHELXL ’s TWIN command to model twinned crystals .
  • Misassigning disorder : Apply PLATON ’s SQUEEZE function to resolve solvent-accessible voids .
  • Underestimating thermal motion : Refine anisotropic displacement parameters for non-H atoms .

Methodological Resources

  • Crystallography : SHELX , Mercury , and ORTEP-3 .
  • Synthesis Optimization : High-throughput screening pipelines , microwave reactors .
  • Computational Modeling : Molecular docking (AutoDock), QSAR (MOE) .

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